

Application Notes and Protocols: Lentiviral shRNA Knockdown of PGAM1 Expression

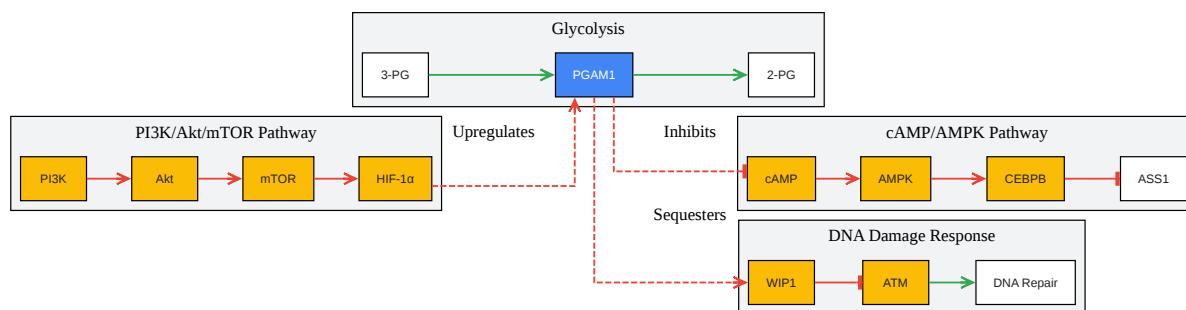
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Pgam
Cat. No.:	B031100

[Get Quote](#)

Introduction

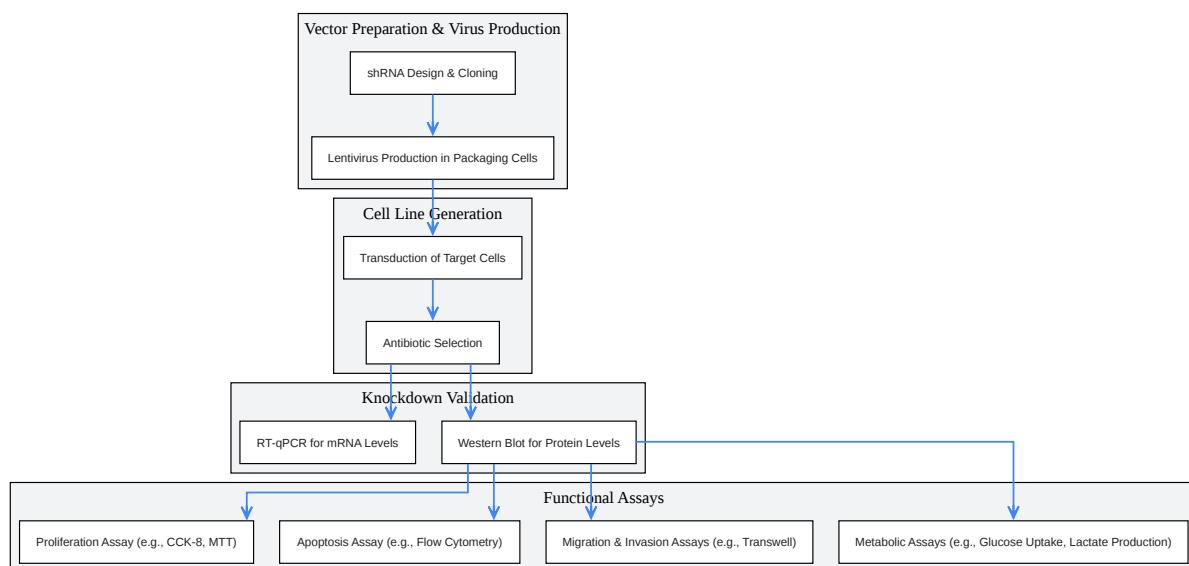

Phosphoglycerate mutase 1 (**PGAM1**) is a key glycolytic enzyme that catalyzes the reversible conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).^[1] Upregulated in various cancers, **PGAM1** plays a crucial role in coordinating glycolysis with anabolic processes to support rapid cell proliferation and tumor growth.^{[2][3]} Beyond its metabolic role, **PGAM1** has been implicated in regulating cancer cell proliferation, migration, and invasion through non-glycolytic pathways.^[4] The targeted knockdown of **PGAM1** expression using lentiviral-mediated short hairpin RNA (shRNA) offers a powerful tool for investigating its function in cancer biology and for validating it as a potential therapeutic target.^{[2][5]}

These application notes provide detailed protocols for the lentiviral shRNA knockdown of **PGAM1**, validation of knockdown, and subsequent functional assays to assess the impact on cancer cell phenotype.

Signaling Pathways Involving PGAM1

PGAM1 is integrated into key cellular signaling pathways that regulate metabolism and cell growth. A primary pathway involves the PI3K/Akt/mTOR signaling cascade, which can upregulate **PGAM1** through Hypoxia-Inducible Factor 1-alpha (HIF-1 α), thereby promoting glycolysis and tumorigenesis.^{[2][5]} Additionally, **PGAM1** has been shown to negatively regulate Argininosuccinate Synthase 1 (ASS1) expression through the cAMP/AMPK/CEBPB axis, impacting cancer cell proliferation and metastasis.^[5] In gliomas, **PGAM1** can sequester the wild-type p53-induced phosphatase 1 (WIP1) in the cytoplasm, preventing its nuclear

translocation and the subsequent deactivation of the ATM signaling pathway, thereby contributing to radio- and chemoresistance.[6]



[Click to download full resolution via product page](#)

Caption: PGAM1 Signaling Interactions

Experimental Workflow for PGAM1 Knockdown

The overall workflow for investigating the effects of **PGAM1** knockdown involves several key stages. It begins with the design and construction of a lentiviral vector expressing an shRNA targeting **PGAM1**. This is followed by the production of lentiviral particles in a packaging cell line. The target cancer cells are then transduced with the lentivirus to establish stable cell lines with reduced **PGAM1** expression. Successful knockdown is validated at both the mRNA and protein levels. Finally, a series of functional assays are performed to assess the phenotypic consequences of **PGAM1** depletion.

[Click to download full resolution via product page](#)

Caption: PGAM1 Knockdown Experimental Workflow

Quantitative Data Summary

The following tables summarize the quantitative effects of **PGAM1** knockdown on various cellular processes as reported in the literature.

Table 1: Effect of PGAM1 Knockdown on Cell Proliferation and Apoptosis

Cell Line	Assay	Result	Fold Change/Percentage	Reference
PC-3	CCK-8	Inhibition of proliferation	Statistically significant decrease at 72h and 96h (P < 0.001)	[7]
22Rv1	CCK-8	Inhibition of proliferation	Statistically significant decrease at 72h and 96h (P < 0.001)	[7]
U87	MTT	Reduced cell proliferation	Statistically significant decrease at 48h (P < 0.05)	[8]
PC-3	Flow Cytometry	Increased apoptosis	Mean total apoptotic cells increased from 6.68% to 20.50% (P < 0.001)	[7]
22Rv1	Flow Cytometry	Increased apoptosis	Mean total apoptotic cells increased from 4.77% to 16.93% (P < 0.01)	[7]
U87	Flow Cytometry	Increased apoptosis	Total mean apoptotic rate reached 42.9% from 3.3%	[8]

Table 2: Effect of **PGAM1** Knockdown on Cell Migration and Invasion

Cell Line	Assay	Result	Fold Change/Percentage	Reference
PC-3	Transwell Migration	Decreased migration	Statistically significant decrease (P < 0.01)	[7]
PC-3	Transwell Invasion	Decreased invasion	Statistically significant decrease (P < 0.001)	[7]
U87	Transwell Migration	Decreased migration	Statistically significant decrease	[8]
U87	Transwell Invasion	Decreased invasion	Statistically significant decrease	[8]
MDA-MB-231	Transwell Invasion	Decreased invasion	Statistically significant decrease	[5]
MCF-7	Transwell Invasion	Decreased invasion	Statistically significant decrease	[5]

Table 3: Effect of **PGAM1** Knockdown on Glycolytic Metabolism

Cell Line	Assay	Result	Fold Change/Percentage	Reference
H1299	Glucose Uptake	No significant change	Not significant	[9]
H1299	Lactate Production	Decreased lactate production	Statistically significant decrease	[9]
Pten-/ MEFs	Glucose Consumption	Decreased glucose consumption	Statistically significant decrease ($P < 0.05$)	[10]
Pten-/ MEFs	Lactate Production	Decreased lactate production	Statistically significant decrease ($P < 0.05$)	[10]
PC-1.0, Aspc-1, PC-1, Capan-2	Metabolite Measurement	Increased 3-PG, Decreased 2-PG	Statistically significant changes	[11]

Experimental Protocols

Protocol 1: Lentiviral shRNA Vector Construction and Virus Production

This protocol outlines the steps for producing lentiviral particles for **PGAM1** knockdown.[12]

Materials:

- pLKO.1-puro or similar lentiviral vector
- shRNA-**PGAM1** and scrambled shRNA control oligonucleotides
- Restriction enzymes (e.g., EcoRI, AgeI)

- T4 DNA Ligase
- Stbl3 competent E. coli
- HEK293T cells
- Packaging plasmids (e.g., psPAX2, pMD2.G)
- Transfection reagent (e.g., Lipofectamine 2000)
- DMEM high-glucose medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- 0.45 μ m filter

Procedure:

- shRNA Oligo Design and Annealing:
 - Design and synthesize complementary oligonucleotides for the target **PGAM1** shRNA sequence and a non-targeting scramble control. Include appropriate overhangs for cloning into the digested pLKO.1 vector.
 - Anneal the complementary oligos by mixing, heating to 95°C for 5 minutes, and gradually cooling to room temperature.
- Vector Digestion and Ligation:
 - Digest the pLKO.1 vector with the appropriate restriction enzymes (e.g., EcoRI and AgeI).
 - Ligate the annealed shRNA duplex into the digested vector using T4 DNA Ligase.
- Transformation and Plasmid Preparation:
 - Transform the ligation product into Stbl3 competent E. coli.

- Select colonies and verify the correct insertion by sequencing.
- Prepare a large-scale plasmid prep of the confirmed shRNA-**PGAM1** and scramble control vectors.
- Lentivirus Production:
 - Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
 - Co-transfect the HEK293T cells with the shRNA-**PGAM1** (or scramble) vector and the packaging plasmids (psPAX2 and pMD2.G) using a suitable transfection reagent.
 - Replace the medium 12-18 hours post-transfection.
 - Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
 - Filter the supernatant through a 0.45 µm filter to remove cell debris.
 - Concentrate the viral particles if necessary and store at -80°C.

Protocol 2: Cell Transduction and Stable Cell Line Selection

This protocol describes the transduction of target cells with the produced lentivirus.[\[13\]](#)

Materials:

- Target cancer cells (e.g., PC-3, U87, MDA-MB-231)
- Lentiviral particles (shRNA-**PGAM1** and scramble control)
- Complete growth medium
- Polybrene
- Puromycin (or other appropriate selection antibiotic)

Procedure:

- Cell Seeding: Seed the target cells in a 6-well plate to be 50-60% confluent on the day of transduction.
- Transduction:
 - Prepare transduction medium containing complete growth medium, polybrene (final concentration 4-8 µg/mL), and the lentiviral particles. The multiplicity of infection (MOI) should be optimized for each cell line.
 - Remove the existing medium from the cells and add the transduction medium.
 - Incubate for 12-24 hours.
- Medium Change: Replace the transduction medium with fresh complete growth medium.
- Antibiotic Selection:
 - 48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the medium. The optimal concentration should be determined beforehand with a kill curve.
 - Replace the medium with fresh puromycin-containing medium every 2-3 days until non-transduced control cells are eliminated.
 - Expand the surviving cells to establish a stable knockdown cell line.

Protocol 3: Validation of PGAM1 Knockdown by Western Blot

This protocol details the confirmation of PGAM1 protein level reduction.[\[14\]](#)

Materials:

- Stable knockdown and control cell lines
- RIPA buffer with protease inhibitors
- BCA Protein Assay Kit

- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against **PGAM1**
- Primary antibody against a loading control (e.g., β -actin, GAPDH)
- HRP-conjugated secondary antibody
- ECL substrate

Procedure:

- Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
 - Load equal amounts of protein from each sample onto an SDS-PAGE gel and run to separate the proteins by size.
 - Transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane in blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-**PGAM1** antibody overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane with TBST.

- Detection:
 - Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
 - Strip the membrane and re-probe for the loading control.
 - Quantify band intensities to determine the knockdown efficiency.

Protocol 4: Cell Proliferation Assay (CCK-8)

This protocol measures the effect of **PGAM1** knockdown on cell viability and proliferation.[\[7\]](#)

Materials:

- Stable knockdown and control cell lines
- 96-well plates
- Complete growth medium
- Cell Counting Kit-8 (CCK-8)
- Microplate reader

Procedure:

- Cell Seeding: Seed 2,000-5,000 cells per well in a 96-well plate.
- Incubation: Incubate the plates for 24, 48, 72, and 96 hours.
- CCK-8 Addition: At each time point, add 10 μ L of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
- Measurement: Measure the absorbance at 450 nm using a microplate reader.
- Analysis: Plot the absorbance values against time to generate cell growth curves.

Protocol 5: Transwell Invasion Assay

This protocol assesses the impact of **PGAM1** knockdown on the invasive capacity of cancer cells.^[8]

Materials:

- Stable knockdown and control cell lines
- Transwell inserts with 8 μ m pores
- Matrigel
- Serum-free medium
- Complete growth medium with FBS (as a chemoattractant)
- Cotton swabs
- Methanol
- Crystal violet stain

Procedure:

- Insert Preparation: Coat the top of the transwell inserts with a thin layer of diluted Matrigel and allow it to solidify.
- Cell Seeding:
 - Resuspend the cells in serum-free medium.
 - Seed 5×10^4 to 1×10^5 cells into the upper chamber of the transwell insert.
 - Add complete growth medium with FBS to the lower chamber.
- Incubation: Incubate for 24-48 hours.
- Staining and Counting:
 - Remove the non-invading cells from the upper surface of the insert with a cotton swab.

- Fix the invading cells on the lower surface with methanol.
- Stain the cells with crystal violet.
- Count the number of stained cells in several random fields under a microscope.

Protocol 6: Lactate Production Assay

This protocol measures the amount of lactate secreted by cells, a key indicator of glycolytic activity.[\[15\]](#)[\[16\]](#)

Materials:

- Stable knockdown and control cell lines
- Complete growth medium
- Lactate Assay Kit
- Microplate reader

Procedure:

- Cell Seeding and Culture: Seed an equal number of cells for each condition and culture for 24-48 hours.
- Sample Collection: Collect the cell culture medium at the end of the incubation period.
- Lactate Measurement:
 - Use a commercial lactate assay kit to measure the concentration of lactate in the collected medium according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal.
 - Measure the signal using a microplate reader.
- Normalization: Count the number of cells in a parallel well to normalize the lactate production to the cell number.

Protocol 7: Glucose Uptake Assay

This protocol measures the rate of glucose consumption by cells.[\[16\]](#)[\[17\]](#)

Materials:

- Stable knockdown and control cell lines
- Complete growth medium
- Glucose Assay Kit
- Microplate reader

Procedure:

- Cell Seeding and Culture: Seed an equal number of cells for each condition in a known volume of complete growth medium with a known initial glucose concentration. Culture for 24-48 hours.
- Sample Collection: Collect the cell culture medium at the beginning (t=0) and end of the incubation period.
- Glucose Measurement:
 - Use a commercial glucose assay kit to measure the concentration of glucose in the collected medium according to the manufacturer's instructions.
 - Measure the absorbance or fluorescence using a microplate reader.
- Calculation and Normalization:
 - Calculate the amount of glucose consumed by subtracting the final glucose concentration from the initial concentration.
 - Count the number of cells in a parallel well to normalize the glucose uptake to the cell number and time.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PGAM1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Dihydrotanshinone I Targets PGAM1 to Induce SYVN1-Mediated Ubiquitination and Suppress Glycolysis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PGAM1 regulation of ASS1 contributes to the progression of breast cancer through the cAMP/AMPK/CEPB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphoglycerate mutase 1 (PGAM1) overexpression promotes radio- and chemoresistance in gliomas by activating the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphoglycerate mutase 1 knockdown inhibits prostate cancer cell growth, migration, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of PGAM1 as a putative therapeutic target for pancreatic ductal adenocarcinoma metastasis using quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shRNA knockdown [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | Lactate Dehydrogenase A or B Knockdown Reduces Lactate Production and Inhibits Breast Cancer Cell Motility in vitro [frontiersin.org]

- 16. Decreased lactate concentration and glycolytic enzyme expression reflect inhibition of mTOR signal transduction pathway in B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Glucose Uptake Blocks Proliferation but Not Cytotoxic Activity of NK Cells [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Lentiviral shRNA Knockdown of PGAM1 Expression]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b031100#lentiviral-shrna-knockdown-of-pgam1-expression>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com